molecular formula C21H42O2 B123283 18-Methyleicosanoic acid CAS No. 36332-93-1

18-Methyleicosanoic acid

Cat. No. B123283
CAS RN: 36332-93-1
M. Wt: 326.6 g/mol
InChI Key: WSRCOZWDQPJAQT-UHFFFAOYSA-N
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Description

18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid. It has a hydrophobic surface and can act as a boundary lubricant . It is a major covalently bound fatty acid in mammalian hair fibres . It is also found in minor amounts in the fatty acid components of a wide range of biological materials .


Synthesis Analysis

18-MEA was synthesized in gram-amounts in a 7-step chemical synthesis at an overall yield of 34% . The corresponding thioester with cysteine (Cys-18-MEA) serving as a model compound was obtained at a yield of 85% .


Molecular Structure Analysis

18-MEA is a methyl-branched fatty acid that is arachidic acid substituted by a methyl group at position 18 . It is a branched-chain saturated fatty acid, a long-chain fatty acid, and a methyl-branched fatty acid .


Chemical Reactions Analysis

MEA is released by surface restricted reagents indicating that it is located exclusively in or on the surface of the cuticle cells . When either neutral hydroxylamine or acidic chlorine solutions are applied to hair and wool fibres, fatty acids are liberated, indicating the presence of thioester bonds .


Physical And Chemical Properties Analysis

18-MEA has a molecular weight of 326.6 g/mol . It is a branched-chain saturated fatty acid, a long-chain fatty acid, and a methyl-branched fatty acid .

Scientific Research Applications

Nanoscale Imaging and Tribological Properties

18-Methyleicosanoic acid plays a significant role in the surface properties of hair, particularly in its tribological behavior. Atomic force microscopy has revealed that this fatty acid contributes to the unique surface characteristics of hair, influencing aspects like friction and hardness. This understanding is crucial for developing hair care products and for studying the impact of various treatments on hair's physical properties (Luengo, Hallégot, & Leroy, 2006).

Molecular Dynamics in Langmuir Monolayers

The molecular dynamics of 18-Methyleicosanoic acid have been studied in Langmuir monolayers, which are model systems for biological membranes. These studies shed light on the behavior of this fatty acid under various conditions, providing insights into its conformational and dynamical properties. Such research is valuable for understanding the interactions and stability of lipid monolayers, which are relevant in various biological and material science applications (McMullen & Kelty, 2007).

Role in Cuticular Cell Membrane Complex

18-Methyleicosanoic acid is an integral part of the cuticular cell membrane complex (CCMC) in mammalian keratin fibers. It is covalently linked to the outer surface and forms a part of the outer β-layer of the CCMC. Its presence affects the cohesive forces between different layers of the CCMC, influencing the process of cuticular delamination. This knowledge is important for understanding the structural integrity of hair and other keratin fibers (Smith & Swift, 2002).

Safety And Hazards

As per the Chemical Safety Data Sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Adequate ventilation should be ensured and all sources of ignition should be removed .

Future Directions

The importance of 18-MEA has only recently been recognized . It has been found in minor amounts in the fatty acid components of a wide range of biological materials, but the current interest results from it being the major covalently bound fatty acid in mammalian hair fibres . Future research may focus on its role in other biological systems and potential applications in cosmetic treatments .

properties

IUPAC Name

18-methylicosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRCOZWDQPJAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312907
Record name 18-Methyleicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

18-Methyleicosanoic acid

CAS RN

36332-93-1
Record name 18-Methyleicosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36332-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylarachidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036332931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Methyleicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLARACHIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7STP871R4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
568
Citations
LN Jones, DE Rivett - Micron, 1997 - Elsevier
… Although branched chain fatty acids perform many functions in biological systems, the importance of the anteiso 18 methyleicosanoic acid (MEA) has only recently been recognized. In …
Number of citations: 200 www.sciencedirect.com
RL McMullen, SP Kelty - The Journal of Physical Chemistry B, 2007 - ACS Publications
… The conformational and dynamical properties of Langmuir monolayers of 18-methyleicosanoic acid (18-MEA) and the parent material, eicosanoic acid (EA), are compared using …
Number of citations: 23 pubs.acs.org
F Ganske, HH Meyer, H Deutz… - European journal of …, 2003 - Wiley Online Library
… However, in this work we could demonstrate, that several enzymes are able to hydrolyze 18-methyleicosanoic acid from the Cys-18-MEA. The ester is serving as suitable model …
Number of citations: 21 onlinelibrary.wiley.com
C Dauvermann-Gotsche, A Körner… - Journal of the Textile …, 1999 - Taylor & Francis
Proteolipids containing 18-methyleicosanoic acid (18-MEA) were dissolved from the enzymatically isolated cell membrane complex fraction (CMC) of wool and characterised by …
Number of citations: 4 www.tandfonline.com
JR Smith, JA Swift - Micron, 2005 - Elsevier
18-Methyleicosanoic acid (18-MEA) is thought to be covalently bound to the outer surface of human hair and is a major component of the outer β-layer of the cuticular cell membrane …
Number of citations: 24 www.sciencedirect.com
S Breakspear, JR Smith, G Luengo - Journal of structural biology, 2005 - Elsevier
… (AFM) to measure adhesion and frictional properties of the outermost surfaces of a variety of human hairs with the aim of both understanding the role of 18-methyleicosanoic acid (18-…
Number of citations: 105 www.sciencedirect.com
A Körner, VK Naithani - Journal of the Textile Institute, 1999 - Taylor & Francis
The stability of the bond of 18-methyleicosanoic acid (18-MEA) from untreated and chlorinated wool towards transesterification by alcohols was investigated. The extraction of untreated …
Number of citations: 3 www.tandfonline.com
H Tanamachi, S Inoue, N Tanji, H Tsujimura… - Journal of Cosmetic …, 2009 - europepmc.org
… A technology for the deposition of a persistent hydrophobicity to alkaline-color-treated weathered hair surfaces using 18-MEA (18-methyleicosanoic acid) is presented. Two approaches …
Number of citations: 22 europepmc.org
AP Negri, HJ Cornell, DE Rivett - Textile research journal, 1992 - journals.sagepub.com
… In the absence of the standard 18-methyleicosanoic acid, we used the response factor for heneicosanoic acid. Fatty acids were derivatized using the methylating agent 14% BF3 in …
Number of citations: 43 journals.sagepub.com
AP Negri, HJ Cornell, DE Rivett - Journal of the Society of Dyers …, 1993 - Wiley Online Library
… The modification of surface bound fatty acids was assessed by monitoring the amount of 18methyleicosanoic acid remaining bound to the fibre following each treatment. …
Number of citations: 64 onlinelibrary.wiley.com

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